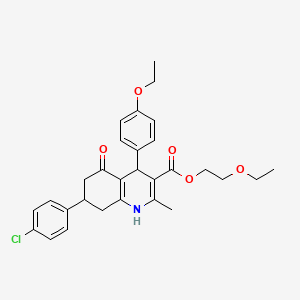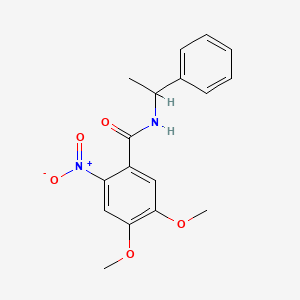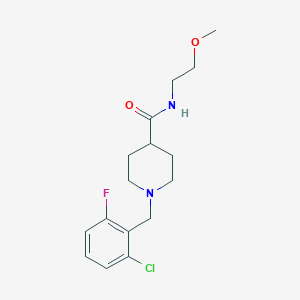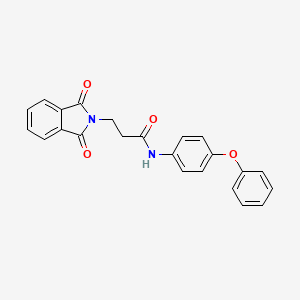![molecular formula C17H28N2O B5203240 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)
1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine, also known as methoxyphenamine, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for its stimulant properties. Methoxyphenamine has been studied for its potential as a research chemical due to its unique chemical structure and potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are associated with pleasure and motivation, which may explain the drug's stimulant effects.
Biochemical and Physiological Effects:
Methoxyphenamine has been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants. It has also been shown to increase locomotor activity and induce hyperactivity in animal models. Biochemically, 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are associated with pleasure and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine in scientific research is its unique chemical structure, which allows for the study of the effects of stimulants on the central nervous system. However, one limitation is the potential for abuse and addiction, which may limit its use in certain experiments. Additionally, the lack of research on the long-term effects of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine on the brain and body may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine. One area of interest is the potential use of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine as a treatment for depression and ADHD. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine and its effects on the brain and body. Finally, more research is needed to determine the safety and potential for abuse of 1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanaminemine, which will be important for its potential use in scientific research.
Méthodes De Synthèse
Methoxyphenamine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 1-methyl-2-pyrrolidinone and subsequent reduction with lithium aluminum hydride. The final product is obtained through a reaction with isopropylamine.
Applications De Recherche Scientifique
Methoxyphenamine has been studied for its potential as a research chemical in various fields of science. It has been used as a tool to study the effects of stimulants on the central nervous system and has been shown to increase dopamine and norepinephrine levels in the brain. Methoxyphenamine has also been studied for its potential as a treatment for depression and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(13-15-7-4-5-9-17(15)20-3)18-11-10-16-8-6-12-19(16)2/h4-5,7,9,14,16,18H,6,8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNDQECBOQUYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-ethyl-N-(4-pyridinylmethyl)acetamide](/img/structure/B5203210.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)




![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)